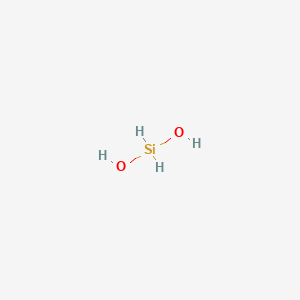

Silanediol

説明

Structure

3D Structure

特性

分子式 |

H4O2Si |

|---|---|

分子量 |

64.116 g/mol |

IUPAC名 |

dihydroxysilane |

InChI |

InChI=1S/H4O2Si/c1-3-2/h1-2H,3H2 |

InChIキー |

KCIKCCHXZMLVDE-UHFFFAOYSA-N |

SMILES |

O[SiH2]O |

正規SMILES |

O[SiH2]O |

同義語 |

silanediol |

製品の起源 |

United States |

Synthetic Methodologies for Organosilanediols

Classical Hydrolysis Approaches to Silanediol Synthesis

Classical methods for synthesizing silanediols primarily involve the hydrolysis of silicon-halogen or oxidation of silicon-hydrogen bonds. These approaches, while fundamental, require careful control of reaction conditions to mitigate undesired side reactions, such as condensation.

Hydrolysis of Halosilanes to Form Silanediols

The hydrolysis of diorganodichlorosilanes (R₂SiCl₂) stands as a well-established route for preparing silanediols. This reaction typically involves the replacement of halogen atoms with hydroxyl groups upon reaction with water acs.orgwikipedia.orgresearchgate.net. For instance, dimethyldichlorosilane undergoes hydrolysis to yield dimethyldihydroxysilane, which is a this compound aston.ac.uk.

The general reaction can be represented as: R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl wikipedia.org

While straightforward, the stability of the resulting silanediols is highly dependent on the nature of the organic substituents (R groups). Silanediols with smaller alkyl groups are often unstable and tend to spontaneously condense to form acyclic and cyclic siloxanes acs.orgresearchgate.netaston.ac.uk. Conversely, the presence of bulky organic groups can significantly stabilize silanediols, preventing their condensation even under acidic conditions or heating researchgate.net. For example, the hydrolysis of ethylmethyldichlorosilane (B1581930) has been investigated, with the formation of the this compound followed by its condensation to siloxanes aston.ac.uk. The rate-determining step often appears to be the condensation of the this compound rather than the hydrolysis of the halide aston.ac.uk. Factors such as temperature and reaction time can influence the proportion of cyclic versus linear siloxane products aston.ac.uk.

Oxidation of Hydrosilanes to Silanediols

The oxidation of dihydrosilanes (R₂SiH₂) offers an alternative route to silanediols. This method is considered a "green" and sustainable approach compared to halosilane hydrolysis due to the use of water or hydrogen peroxide as oxidants liv.ac.uknih.govresearchgate.netacs.org. A range of oxidants, including air, peracids, dioxiranes, and potassium permanganate (B83412), have been utilized, particularly for hindered silanes wikipedia.orgliv.ac.uk. However, traditional methods often suffer from issues of selectivity, potentially leading to undesired siloxane byproducts through condensation or decomposition liv.ac.uk. For instance, oxidation with permanganate can yield silanols and silanediols with poor selectivity, along with the formation of manganese dioxide (MnO₂) waste liv.ac.uk.

Recent advancements have focused on catalytic oxidation under milder conditions. A notable development is the manganese-catalyzed oxidation of organosilanes to silanols and silanediols using hydrogen peroxide (H₂O₂) under neutral reaction conditions liv.ac.uknih.govliverpool.ac.uk. This protocol is characterized by mild conditions, fast reaction times, and minimal waste byproducts, making it an eco-benign option liv.ac.uknih.govliverpool.ac.uk. The oxidation is proposed to proceed via a concerted process involving a manganese hydroperoxide species liv.ac.uknih.govresearchgate.net. This method has demonstrated tolerance for various organosilanes bearing alkyl, aryl, alkynyl, and heterocyclic substituents, including sterically hindered ones liv.ac.uknih.gov.

Metal-Catalyzed Synthetic Routes to Silanediols

Metal-catalyzed methodologies provide enhanced control over reactivity and selectivity in this compound synthesis, offering pathways for more complex structures.

Transition Metal-Mediated Transformations for this compound Formation

Transition metal catalysts play a crucial role in facilitating the formation of silanediols, often through the activation of Si-H bonds. For example, rhodium(I) catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), have been employed in hydrosilylation reactions, which can be a precursor step to this compound formation nih.govacs.org. In the context of this compound peptide isosteres, a two-step sequence involving alkene hydrosilylation with diphenylsilane (B1312307), followed by reduction to a silyl (B83357) lithium reagent and subsequent addition to an imine, has been reported nih.govacs.orgnih.gov.

More recently, di-silyl rhodium(III) and iridium(III) complexes have been developed as catalysts for the selective synthesis of hydrosilanols, hydrosiloxanes, and silanediols from secondary silanes acs.orgnih.gov. For instance, iridium complexes can catalyze the hydrolysis of diphenylsilane to diphenylthis compound (B146891) acs.org. Rhodium complexes, depending on their nature (neutral or cationic) and the silane (B1218182) substituents, can selectively yield this compound, hydrosilanol, or hydrosiloxane acs.orgresearchgate.net. This highlights the ability of transition metals to tailor the outcome of Si-H bond hydrolysis.

Chemoselective and Regioselective this compound Syntheses

Achieving chemoselectivity and regioselectivity is paramount in the synthesis of complex organosilanediols, particularly when multiple reactive sites are present. One strategy involves the sequential functionalization of the two hydrides in diphenylsilane, leveraging chemoselective discrimination to build the carbon-silicon backbone of this compound-containing dipeptide fragments nih.gov. This method allows for the formation of two C-Si bonds with stereochemical control at the newly formed chiral carbon center adjacent to the silicon nih.gov.

Another approach involves the chemoselective hydrolysis of unsymmetrical dihydrido-disiloxanes. For example, a metal-free oxidative hydrolysis method utilizing either base-catalyzed or organocatalytic conditions has been reported acs.org. Triethylamine in the presence of hydrogen peroxide can promote the chemoselective hydrolysis of the aryl silane side in unsymmetrical 1,3-dihydrido-disiloxanes, leading to partially hydrolyzed siloxanols as major products acs.org. This demonstrates the ability to selectively target specific Si-H bonds in the presence of others.

Stereoselective and Asymmetric Synthesis of Chiral Silanediols

The development of methods for the stereoselective and asymmetric synthesis of chiral silanediols, particularly those with a stereogenic silicon center, is a significant area of research given their potential in various applications nih.govacs.orgescholarship.orgacs.orgohiolink.edusigmaaldrich.comdntb.gov.ua. The catalytic asymmetric synthesis of enantioenriched Si-stereogenic silanols remains a considerable challenge nih.govacs.org.

One prominent strategy involves the desymmetrization of prochiral silanediols. Organocatalysis has emerged as a powerful tool in this regard. For instance, a metal-free silylation method using a chiral imidazole-containing catalyst has been reported for the desymmetrization of prochiral silanediols to yield Si-stereogenic siloxanols with high enantioselectivity (up to 98:2) nih.govescholarship.orgacs.org. This method leverages hydrogen-bonding interactions between the imidazole (B134444) organocatalyst and the this compound, creating a chiral environment for enantioselective desymmetrization nih.govacs.org.

Chiral BINOL-derived silanediols have also been explored as enantioselective hydrogen-bond donor catalysts ohiolink.edunih.govresearchgate.net. These catalysts have demonstrated utility in asymmetric anion-binding catalysis, affecting the enantioselective addition of silyl ketene (B1206846) acetals to isoquinolinium ions ohiolink.edunih.gov. Structural modifications to the BINOL backbone can influence the reactivity and selectivity of these this compound catalysts researchgate.net.

Metal-catalyzed asymmetric approaches are also being developed. A copper-catalyzed desymmetrization of silanediols has been demonstrated for the synthesis of various functionalized chiral silanols acs.org. This reaction proceeds with high atom economy, good yields, and excellent stereoselectivity, with hydrogen (H₂) as the sole byproduct acs.org. The success in discriminating the gem-diol groups in this compound relies on an enantioselective σ-bond metathesis process acs.org. Furthermore, chiral counteranion-directed desymmetrization of silanediols has been reported, utilizing a silylium-ion-like silicon electrophile paired with an imidodiphosphorimidate (IDPi) to achieve enantioselective discrimination of the two hydroxyl groups attached to the prochiral silicon atom acs.orgresearchgate.net.

Enantioselective Approaches to Organosilanediols

The development of methods for the enantioselective synthesis of organosilanediols is crucial for applications requiring specific stereochemical control, such as in drug discovery. Generating silicon-centered stereogenicity, where the silicon atom itself is a chiral center, presents a significant synthetic challenge. researchgate.netacs.orgresearchgate.netchemrxiv.org

Asymmetric intramolecular hydrosilylation has also been employed as a method to establish stereochemistry in the precursors of silanediols. nih.gov Furthermore, copper-catalyzed desymmetrization of prochiral silanediols has been reported to yield silylethers with high diastereoselectivity, providing a practical route to enantioenriched products. dntb.gov.ua The synthesis of silicon-stereogenic silylboranes, which can then be transformed into other Si-chiral compounds, represents another avenue for achieving enantiocontrol. chemrxiv.org

Diastereoselective Syntheses of Silanediols

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a this compound molecule. Several strategies have been developed to achieve high diastereoselectivity.

A notable method involves the diastereoselective addition of silyllithium species to chiral sulfinimines, such as tert-butylsulfinimines. This approach has been successfully applied in the assembly of dipeptide mimics, allowing for stereochemical control at the newly formed chiral carbon center adjacent to the silicon atom. acs.orgnih.gov

Another strategy utilizes the treatment of hydroxy-substituted silyl epoxides with Grignard reagents. This induces a 1,2-carbon shift, yielding α-silyl aldehydes. Subsequent highly diastereoselective addition reactions of the Grignard reagent to these aldehydes provide functionalized tertiary silane products, which can be precursors to silanediols. nih.govacs.org Similarly, the stereocontrolled synthesis of methyl this compound peptide mimics has been achieved through the reaction of chiral sulfinimines with (methyldiphenylsilyl)lithium, resulting in α-(methyldiphenylsilyl)sulfinamides with excellent diastereoselectivity. acs.orgdntb.gov.ua

Novel Precursor Strategies for this compound Elaboration

The synthesis of complex and highly functionalized silanediols often necessitates the development of novel precursor strategies. These approaches aim to overcome limitations of traditional methods, such as poor functional group tolerance or lack of stereochemical control, and to enable the incorporation of this compound moieties into diverse molecular architectures.

This compound Amino Acid Precursor Development

This compound isosteres have emerged as significant tools in medicinal chemistry, particularly as potent inhibitors of proteases. They function by mimicking the high-energy tetrahedral intermediate formed during peptide bond hydrolysis. researchgate.netcore.ac.uknih.govacs.orgnih.govacs.org This mimicry allows them to bind effectively to the active site of enzymes like aspartic and metalloproteases. researchgate.netacs.orgnih.govacs.org

The development of highly functionalized silicon diol-based peptidomimetic analogs is challenging due to the requirement for forming two carbon-silicon bonds and two chiral carbon centers. acs.orgnih.gov Phenylsilanes have been widely employed as acid-hydrolyzable precursors for the silanol (B1196071) group in these syntheses. researchgate.netacs.org While some methylsilanol peptide mimics have shown stability and ease of characterization, this compound peptide mimics can be difficult to characterize, possibly due to self-association. Capping the this compound with chlorotrimethylsilane (B32843) has proven effective in yielding well-defined, monomeric trisiloxanes, which can then be converted back to the desired this compound. researchgate.netacs.org Research has also explored the synthesis of alpha-amino-alpha-alkylsilanes as precursors for this compound-based protease inhibitors. temple.edu Interestingly, intramolecular hydrogen bonding in silanediols containing carbonyl groups in their side chains can prevent the intermolecular association typically observed in silanediols with only alkyl groups, potentially explaining their activity as protease inhibitors. researchgate.net

Carbon-Silicon Bond Formation Strategies for Substituted Silanediols

Effective strategies for the formation of carbon-silicon (C-Si) bonds are central to the synthesis of substituted silanediols. One approach involves an initial regioselective hydrosilylation of a terminal alkene with diphenylsilane, followed by lithiation of the resulting alkyldiphenylsilane via simple lithium metal reduction. The subsequent diastereoselective addition of this silyllithium species to a tert-butylsulfinimine provides a rapid method for assembling dipeptide mimics with stereochemical control. acs.orgnih.gov

An alternative and more efficient method utilizes a highly regioselective Rh-catalyzed sequential double hydrosilylation. This atom-economical approach allows for the formation of two C-Si bonds with a single catalyst and can incorporate a wider range of functional groups that might not be tolerated in lithiation protocols. acs.orgnih.gov

Dihydrosiloles, readily prepared from 1,3-dienes and dichlorosilanes, serve as valuable precursors. These can be converted into optically active fluorosilanes, which are stable to moisture but highly reactive towards nucleophiles and can also be transformed into nucleophilic silyllithium reagents. acs.org Furthermore, novel methods such as photoinduced synthesis of silanols via chlorine radical generation offer new avenues for C-Si bond formation. nih.gov Copper-catalyzed C(sp3)–Si bond formation is also an area of active research for creating these crucial linkages. beilstein-journals.org

Stability Considerations in this compound Synthetic Pathways

The stability of silanediols is a critical factor in their synthesis and application, as they are inherently prone to condensation reactions, leading to the formation of siloxanes (Si-O-Si linkages) and polysiloxanes. doi.orguni-saarland.deresearchgate.netresearchgate.netresearchgate.netacs.orgnih.govresearchgate.net This condensation can occur even at room temperature and is influenced by various factors.

Factors Influencing this compound Stability:

Steric Hindrance: The presence of bulky organic substituents on the silicon atom significantly enhances the stability of silanediols by sterically hindering the approach of other silanol groups, thereby slowing down condensation reactions. This steric demand is crucial for the formation of stable, isolable silanols, silanediols, and silanetriols. uni-saarland.deresearchgate.netresearchgate.netcore.ac.ukresearchgate.net

Aromatic Substitution: Polycyclic aromatic substituents, in particular, have been observed to stabilize silanols and silanediols, contributing to the formation of stable crystalline compounds. uni-saarland.deresearchgate.net

Hydrogen Bonding: Silanol groups are capable of forming strong hydrogen bonds, which are significantly stronger than those of comparable carbinols. uni-saarland.de In their crystalline structures, these hydrogen bonds can induce a specific arrangement that correlates with the structure of formed macromolecules upon condensation. uni-saarland.denih.gov Intramolecular hydrogen bonding, such as that observed in silanediols with carbonyl groups in their side chains, can prevent the self-association into infinite chains that is typical for silanediols with alkyl groups, thereby contributing to their stability. researchgate.net

Reaction Conditions: The kinetics of condensation reactions are highly dependent on temperature, reaction time, and the substitution pattern at the silicon atom. uni-saarland.denih.gov Controlled hydrolysis, such as in a biphasic medium, can be employed to obtain stable silanediols. doi.orgcdnsciencepub.com

Acidity and Precursor Lability: The lability of electron-rich aromatic groups in precursors under acidic conditions can influence whether a this compound or a silanol is formed. acs.orgnih.gov

Hydrolytic Stability of Precursors: The hydrolytic stability of the starting dichlorosilane (B8785471) precursors plays a role in the ease of this compound formation. Some dichlorosilanes exhibit remarkable stability against hydrolysis, requiring enforced conditions due to high activation barriers, which can be attributed to specific molecular units like endo fenchone (B1672492) units. nih.govnih.govbeilstein-journals.org

Consequences of Instability:

The inherent instability of silanediols often leads to their self-condensation, yielding linear or cyclic oligo- and polysiloxanes. doi.orgcdnsciencepub.comuni-saarland.denih.govresearchgate.net This polycondensation can be initiated by thermal processes or catalyzed by agents like fluoride (B91410) in solution. doi.orgcdnsciencepub.comnih.gov The chain length of the resulting siloxanes increases with higher condensation temperature and time, and with lower steric demand of the substituents. uni-saarland.denih.gov

Data Table: Factors Affecting this compound Condensation Kinetics

| Factor | Influence on Condensation Kinetics (General Trend) | Reference |

| Temperature | Increases reaction rate and chain length | uni-saarland.denih.gov |

| Time | Increases chain length | uni-saarland.denih.gov |

| Steric Demand of Substituents | Lower steric demand leads to increased chain length | uni-saarland.denih.gov |

| Substitution Pattern | Strong dependence observed | uni-saarland.denih.gov |

The storage conditions are also critical for the stability of solid silanediols. Under inert conditions, solids can be very stable, whereas exposure to atmospheric humidity and oxygen can lead to chemical oxidation and degradation over time. researchgate.net

Fundamental Chemical Principles and Structural Characteristics of Silanediols

Electronic Structure and Bonding Properties of the Silanediol Moiety

The electronic structure of the this compound moiety is dominated by the silicon atom, a Group 14 element. Silicon, being larger and less electronegative than carbon, forms longer and more polar Si-O bonds compared to C-O bonds in organic diols. The electronegativity difference between silicon (1.90 on the Pauling scale) and oxygen (3.44) results in a significant partial positive charge on the silicon atom and partial negative charges on the oxygen atoms of the hydroxyl groups. This polarity influences the reactivity and hydrogen bonding capabilities of silanediols. While the involvement of silicon's d-orbitals in bonding has been a subject of debate, the unique properties of silicon, including its ability to accommodate more than eight valence electrons in some bonding scenarios, contribute to the distinct characteristics of silanediols compared to carbon-based diols.

Acidity and Hydrogen Bonding Networks in this compound Systems

Silanols, including silanediols, are notably more acidic than their analogous alcohols. This increased acidity is a crucial factor in their hydrogen bonding behavior. The pKa values for silanol (B1196071) groups typically range lower than those of alcohols, reflecting their enhanced proton-donating ability. For instance, while typical alcohols have pKa values around 16-18, silanols like Et₃SiOH and Ph₃SiOH have reported pKa values of 13.63 and 16.57–16.63, respectively, and some organosilanols can have pKa values as low as 9.8 or 11. nih.gov Silanol groups on silica (B1680970) surfaces have been observed with pKa values around 5.6 and 8.5, indicating varying acidic strengths depending on their environment and orientation. nih.gov This higher acidity, coupled with the oxygen atoms' basicity, makes silanediols excellent hydrogen bond donors and acceptors. nih.gov

Silanediols exhibit a strong propensity for intermolecular hydrogen bonding, leading to significant self-association both in solution and in the solid state. researchgate.netrsc.orgrsc.org This self-association is a predictable trend, particularly at higher concentrations. rsc.orgrsc.org The hydroxyl groups of silanediols can form cyclic donor-acceptor dimers through cooperative hydrogen bonding. rsc.orgrsc.org These intermolecular interactions are strong and can lead to the formation of higher-order hydrogen-bonded assemblies. rsc.orgrsc.org The lengths of these intermolecular hydrogen bonds in crystalline silanediols can vary, typically ranging from 1.88 Å to 2.16 Å. beilstein-journals.org

Supramolecular Assemblies and Recognition Phenomena Involving Silanediols

The robust hydrogen bonding capabilities of silanediols enable them to form diverse supramolecular assemblies and participate in molecular recognition processes. The specific structural motifs formed depend on factors such as the substituents on the silicon atom and the crystallization solvent. nih.gov

A common supramolecular motif observed in silanediols is the formation of cyclic dimers. researchgate.netrsc.orgrsc.orgresearchgate.net These dimers are often formed through a self-complementary quadruple hydrogen bond. researchgate.net In some cases, these dimeric units can further associate to form larger structures, such as tetramers. beilstein-journals.orgresearchgate.netresearchgate.net For example, the X-ray crystal structures of certain silanediols, like BIFOXSi(OH)₂, show the formation of both dimers and tetramers. beilstein-journals.org A cage-like S₄ tetrameric structure has been predicted for silanediols, characterized by a high complexation enthalpy of 32 kcal/mol, where all OH groups participate in hydrogen bonding. researchgate.net These dimeric and tetrameric structures can be linked by further intermolecular hydrogen bonding into polymeric ribbon-like arrangements or infinite chains, depending on the specific this compound and its substituents. researchgate.netresearchgate.net

The following table summarizes some observed hydrogen bond lengths and complexation enthalpies for this compound assemblies:

| Assembly Type | Hydrogen Bond Lengths (Å) | Complexation Enthalpy (kcal/mol) | Reference |

| Intermolecular | 1.88 - 2.16 | N/A | beilstein-journals.org |

| Tetramer | N/A | 32 | researchgate.net |

Silanediols have emerged as effective receptors for anion recognition due to their dual hydrogen bond donor capabilities. beilstein-journals.orgrsc.orgnih.govscilit.comnih.gov The mechanism of anion recognition primarily involves the formation of hydrogen bonds between the acidic silanol protons and the anionic guest. nih.govscilit.comnih.govwiley-vch.de This ability to host anionic guests has been demonstrated for various anions, including acetate (B1210297), chloride, and bromide. nih.gov

Research findings indicate that this compound-based receptors can exhibit characteristic recognition of anions via two hydrogen bonds. scilit.comnih.gov The strength of this anion binding can be significant; for instance, di(1-naphthyl)this compound has been shown to recognize chloride anions as a dual hydrogen bond donor. rsc.orgrsc.org This anion recognition capability of silanediols has implications in various chemical applications, including chemical sensing and catalysis. nih.gov

Comparative Analysis of Silicon-Oxygen and Carbon-Oxygen Analogues

Despite both carbon and silicon being Group 14 elements capable of forming four covalent bonds, their chemical properties, particularly concerning their interactions with oxygen, exhibit significant divergences. These differences stem from fundamental atomic characteristics such as size, electronegativity, and orbital availability, leading to distinct bonding preferences, structural motifs, and reactivity profiles in silanediols compared to their carbon-oxygen analogues, such as alcohols and diols nih.govox.ac.uk.

Bonding Characteristics: Electronegativity, Polarity, Lengths, and Strengths

The electronegativity difference between silicon and oxygen is notably larger than that between carbon and oxygen. On the Pauling scale, silicon has an electronegativity of 1.90, while oxygen is 3.44, resulting in a difference of 1.54. In contrast, carbon (2.55) and oxygen (3.44) have a smaller electronegativity difference of 0.89. This greater difference for Si-O bonds leads to increased polarity, with a partial positive charge on silicon (Siδ+) and a partial negative charge on oxygen (Oδ-), rendering Si-O bonds more polar than C-O bonds wikipedia.org. This polarity contributes to the unique characteristics of silicon-oxygen compounds, including their partial ionic character alongside covalent bonding wikipedia.org.

Table 1: Electronegativity Values (Pauling Scale)

| Element | Electronegativity |

| Carbon | 2.55 |

| Silicon | 1.90 |

| Oxygen | 3.44 |

A crucial distinction lies in bond lengths and energies. Silicon-oxygen single bonds are typically longer (around 1.65 Å) than carbon-oxygen single bonds (approximately 1.4 Å) wikipedia.orgwikipedia.org. However, the Si-O single bond is significantly stronger (around 452 kJ/mol or 110 kcal/mol) than the C-O single bond (around 357.7 kJ/mol or 85.5 kcal/mol) wikipedia.orglibretexts.orgwordpress.com. This enhanced strength of the Si-O single bond is a dominant factor in silicon chemistry, particularly in the formation of stable siloxane (Si-O-Si) chains, which are prevalent in silicon polymers like silicones nih.govsilicones.eursc.org.

Conversely, silicon-oxygen double bonds (Si=O), known as silanones, are generally weaker (590 kJ/mol) than carbon-oxygen double bonds (C=O) found in carbonyl compounds (715 kJ/mol) wikipedia.org. This difference is attributed to less effective p-orbital overlap in larger silicon atoms, making Si=O double bonds less stable and prone to polymerization or hydration ox.ac.ukwikipedia.orgrsc.orgchemguide.co.uk. This phenomenon is often discussed in the context of the "double bond rule," which historically suggested that elements beyond the second period struggle to form stable multiple bonds; although this rule has been challenged by the synthesis of kinetically stabilized disilenes (Si=Si) and disilynes (Si≡Si), it still largely explains the preference for single bonds in silicon-oxygen systems ox.ac.ukwikipedia.orglibretexts.orgchemguide.co.uktandfonline.com. For instance, carbon dioxide (CO₂) exists as a molecular gas with stable C=O double bonds, whereas silicon dioxide (SiO₂) forms a polymeric solid with a network of Si-O single bonds ox.ac.ukwikipedia.orgchemguide.co.uk.

Table 2: Average Bond Energies (kJ/mol)

| Bond Type | Carbon Analogues (kJ/mol) | Silicon Analogues (kJ/mol) | Reference |

| C-C | 345.6 | - | libretexts.org |

| Si-Si | - | 222 | libretexts.org |

| C-O | 357.7 | - | libretexts.org |

| Si-O | - | 462 | libretexts.org |

| C=O | 715 | - | wikipedia.org |

| Si=O | - | 590 | wikipedia.org |

Table 3: Typical Bond Lengths (Å)

| Bond Type | Carbon Analogues (Å) | Silicon Analogues (Å) | Reference |

| C-C | ~1.54 | - | rsc.orgtandfonline.com |

| C-Si | - | ~1.87 | rsc.org |

| C-O | ~1.4 | - | wikipedia.org |

| Si-O | - | ~1.65 | wikipedia.orgwikipedia.org |

| C=C | ~1.34 | - | - |

| Si=Si | - | 2.14 - 2.29 | libretexts.org |

Silanediols in Catalysis and Reaction Mechanisms

Organocatalysis Mediated by Silanediols

Organocatalysis, a powerful synthetic tool, has seen the increasing utility of chiral diol-based scaffolds. Silanediols, with their geminal diol functionality on silicon, are particularly adept at presenting hydrogen bond donors, making them valuable in this field nih.gov.

Silanediols have been introduced as a novel class of hydrogen bond donor (HBD) catalysts, capable of activating various substrates towards nucleophilic attack amattson.comacs.orgresearchgate.netohiolink.edu. Early investigations by Kondo and co-workers in 2006 revealed the molecular recognition capabilities of silanediols, demonstrating their ability to host anions such as acetate (B1210297), chloride, and bromide through hydrogen bonding interactions nih.govohiolink.edunih.gov. This seminal work laid the groundwork for their application in catalysis.

Mattson's group, in 2011, demonstrated that achiral silanediols could effectively activate nitroalkenes for conjugate addition reactions, achieving excellent yields in processes like the addition of indole (B1671886) to β-nitrostyrene nih.govacs.orgohiolink.edu. Notably, silanediols have been shown to outperform conventional (thio)urea catalysts in certain reactions under specific conditions ohiolink.edu. The catalytic activity of silanediols as HBDs is sensitive to the solvent, with hydrogen bond accepting solvents like THF and ethyl acetate significantly reducing or eliminating catalytic activity, further supporting their HBD mechanism acs.orgohiolink.edu. Franz and co-workers also showcased the catalytic activation of carbonyl compounds by silanediols in 2011 nih.govacs.org.

The catalytic prowess of silanediols often stems from their ability to activate ionic substrates through hydrogen-bonding interactions with the anionic component, a mode of action known as anion-binding catalysis nih.govnih.gov. This mechanism is particularly relevant in reactions involving ionic intermediates or charged species.

One prominent example is the N-acyl Mannich reaction. In 2013, Mattson and co-workers pioneered the use of enantioselective silanediol halide-binding catalysis in this reaction nih.govcapes.gov.brpolimi.itwiley-vch.de. They proposed that a chiral ion pair is generated in situ from an N-acylisoquinoline and a halide, with the this compound forming a coordinated counterion that dictates the enantioselective bond formation nih.gov. The addition of silyl (B83357) ketene (B1206846) acetals to this intermediate can yield products with high enantiomeric excess (e.g., nearly 80% ee) nih.gov.

Another significant application is the functionalization of chromenones. In 2016, Mattson and Kondo reported that silanediols could catalyze the addition of silyl ketene acetals to benzopyrylium triflate intermediates with promising levels of enantioselectivity nih.gov. The key to this methodology is the capture of 4-siloxybenzopyrylium triflates by a chiral this compound, leading to the in situ generation of a chiral ion pair that biases the facial selectivity of nucleophile addition to the benzopyrylium ion nih.gov. This type of reactivity is particularly valuable for synthesizing bioactive chromanones and tetrahydroxanthones nih.gov.

The mechanism often involves the hydroxyl groups of the this compound acting as hydrogen bond donors, crucial for substrate activation in asymmetric annulations benchchem.com. For instance, in the desymmetrization of prochiral silanediols, a chiral imidazole-containing catalyst forms a two-point hydrogen-bonding interaction with the this compound, creating a chiral environment that promotes enantioselective silylation acs.orgnih.gov.

Silanediols exhibit unique cooperative catalytic effects, primarily through their self-association into dimeric structures acs.orgrsc.orgacs.orgscilit.comnih.gov. This self-recognition leads to a unique dimer with enhanced hydrogen-bonding capabilities that are not typically observed with most other organocatalysts acs.orgacs.org. In this dimeric form, the two remaining external protons become acidified and behave as a single, more potent H-bond donor to a Lewis base, such as carbonyls or ethers rsc.org.

Nuclear Magnetic Resonance (NMR) binding studies, X-ray crystallography, and computational studies have provided strong evidence for this unique dimeric structure and the importance of cooperative hydrogen-bonding effects and SiOH-acidification in this compound catalysis acs.orgacs.orgscilit.comnih.gov. This cooperative H-bonding provides a new mode of activation for catalyst design and serves as a model for studying SiOH acidification and surface reactivity acs.org.

The significance of this cooperative hydrogen bonding has been demonstrated with novel fluorinated this compound catalysts for reactions like the addition of indoles and N,N-dimethyl-m-anisidine to trans-β-nitrostyrene acs.orgscilit.comnih.gov. Furthermore, silanediols can work cooperatively with transition metal catalysts. For example, a this compound and copper catalyst system has been developed for the enantiocontrolled addition of indoles to alkylidene malonates, where BINOL-based silanediols act as unique cocatalysts nih.gov. It is hypothesized that the this compound might activate the copper catalyst through anion binding to the triflate counterion, forming a copper-silanediol catalyst complex nih.gov.

Enantioselective Catalysis with Chiral Silanediols

The development of chiral silanediols has opened new avenues for enantioselective catalysis, enabling the synthesis of complex molecules with defined stereochemistry.

The design of chiral this compound catalysts often leverages established chiral scaffolds. BINOL-based (1,1′-bi-2-naphthol) and VANOL-based (3,3′-diphenyl-2,2′-bi-1-naphthalol) silanediols have emerged as particularly promising C2-symmetric dual O-H hydrogen bond donors for enantioselective anion-binding catalysis nih.govnih.govnih.gov. These structures stand out due to their highly aromatic nature and C2-symmetry, which is often lacking in more common N-H hydrogen bond donors like (thio)ureas and squaramides nih.gov. The synthesis of enantiopure BINOL-derived silanediols was a significant breakthrough, marking the first examples of asymmetric this compound catalysis ohiolink.edu.

Recent advances in the synthesis of Si-stereogenic compounds have also focused on the desymmetrization of prochiral silanediols acs.orgnih.govresearchgate.netbohrium.comacs.org. This involves selectively modifying one enantiotopic hydroxyl group of a symmetrical this compound to generate a chiral silicon center. Methods include copper-catalyzed sigma-bond metathesis for SiO-H insertion acs.orgnih.govresearchgate.net and imidodiphosphorimidate (IDPi)-catalyzed silylation with allylsilanes acs.orgnih.govacs.org. Organocatalytic approaches, such as the use of chiral imidazole-containing catalysts, have also been reported for the desymmetrization of prochiral silanediols, achieving high yields and enantioselectivity (up to 98:2) acs.orgnih.gov. These methods often rely on two-point hydrogen-bonding interactions between the bifunctional imidazole (B134444) catalyst and the this compound to create a chiral environment acs.orgnih.gov.

Chiral silanediols have proven effective in a range of asymmetric transformations, particularly those involving anion binding and substrate activation.

Enantioselective Addition Reactions : Chiral BINOL-based silanediols have been successfully applied in the enantioselective addition of silyl ketene acetals to isoquinolinium ions and benzopyrylium ions nih.govnih.gov. These reactions are believed to proceed via an anion-binding mode, where the this compound directly activates the ionic substrate through hydrogen-bonding interactions with the anionic component nih.govnih.gov. In a direct comparison, traditional (thio)urea and squaramide catalysts often fail to control the facial selectivity in these additions, highlighting the unique capabilities of silanediols nih.gov.

Desymmetrization to Si-Stereogenic Siloxanols : A significant development is the organocatalytic asymmetric synthesis of Si-stereogenic siloxanols through the desymmetrization of prochiral silanediols acs.orgnih.govacs.org. This metal-free silylation method, utilizing chiral imidazole-containing catalysts, allows for the selective silylation of one enantiotopic hydroxyl group, yielding products with high enantiopurity acs.orgnih.gov. This approach provides access to functionalized Si-stereogenic compounds with potential applications in materials science, medicinal chemistry, and catalysis acs.orgnih.gov.

Cooperative Metal-Organocatalysis : Chiral silanediols can also participate in cooperative catalytic systems with transition metals to achieve enantioselectivity. For instance, a combination of copper(II) triflate and BINOL-silanediols creates an enhanced Lewis acid catalyst system for enantioselective heterocycle functionalization amattson.comnih.gov. This system has been successfully applied to the enantioselective addition of indoles to alkylidene malonates, yielding desired adducts in excellent yields and high enantiomeric excess nih.gov.

The table below summarizes some key catalytic applications of silanediols:

| Reaction Type | Catalyst Type | Key Substrate Activation Mode | Enantioselectivity (ee) | Reference |

| Conjugate Addition to Nitroalkenes | Achiral Silanediols | Hydrogen Bond Donation | N/A (achiral) | acs.orgohiolink.edu |

| N-acyl Mannich Reaction | Chiral Silanediols (BINOL-based) | Anion Binding / Chiral Ion Pair Formation | Up to 80% ee | nih.govcapes.gov.brpolimi.it |

| Chromenone Functionalization | Chiral Silanediols | Anion Binding / Chiral Ion Pair Formation | Promising levels | nih.gov |

| Addition of Indoles to Alkylidene Malonates | BINOL-Silanediol + Cu(OTf)2 | Cooperative HBD & Lewis Acid Activation | High ee | nih.gov |

| Desymmetrization of Prochiral Silanediols | Chiral Imidazole Organocatalyst | Two-point Hydrogen Bonding | Up to 98:2 | acs.orgnih.gov |

Mechanistic Elucidations of this compound-Catalyzed Reactions

The catalytic prowess of silanediols is deeply rooted in their ability to engage in cooperative hydrogen-bonding interactions. These interactions can lead to the formation of unique self-associated structures, such as dimers, which are often implicated as the catalytically active species. The precise role of these aggregated forms versus monomeric species can vary depending on the specific reaction and conditions, highlighting the complexity of this compound catalysis.

Kinetic Studies of this compound Catalysis

Kinetic studies provide fundamental insights into the rate laws, reaction orders, and activation parameters of this compound-catalyzed reactions, shedding light on the rate-determining steps and the involvement of catalytic species.

A key aspect revealed by kinetic investigations is the propensity of silanediols to self-associate through cooperative hydrogen bonding, forming dimeric structures that are often proposed as the active catalytic species researchgate.netacs.orgnih.govacs.org. This self-recognition leads to a unique dimeric structure with enhanced hydrogen-bonding capabilities, a feature not commonly observed with most organocatalysts acs.org. However, the exact nature of the active species can be nuanced. For instance, some preliminary kinetic data have suggested that a single this compound molecule might be involved in the rate-determining step, indicating that this compound catalysts can operate either solo or cooperatively, depending on the specific catalyst and reaction conditions acs.org.

Studies on the polycondensation of dimethylthis compound (B41321), a fundamental process in silicone chemistry, have revealed a two-step kinetic profile. The first, very rapid step, involves the reaction of this compound monomer molecules. This is followed by a noticeably slower rate of condensation, attributed to the lower chemical reactivity of the hydroxyl (OH) groups in the growing polysiloxane molecules capes.gov.br. Bases have been identified as highly active catalysts for the polycondensation of dimethylthis compound in methanol (B129727) capes.gov.br.

In contrast, kinetic studies on 1,3-disiloxanediols, which are structurally related to silanediols, using reaction progress kinetic analysis (RPKA) for the Friedel-Crafts addition of indole to trans-β-nitrostyrene, confirmed that the reaction is first-order in catalyst concentration across all studied concentrations, with no evidence of catalyst self-association nih.gov. This suggests that while silanediols often form dimers, related disiloxanediols might operate through a different mechanism where monomeric species are active under the conditions studied.

Spectroscopic Probing of Catalytic Intermediates

Spectroscopic techniques provide direct experimental evidence for the interactions between silanediols, substrates, and intermediates, offering molecular-level insights into the catalytic cycle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for probing the hydrogen-bonding interactions and self-recognition of silanediols in solution. ¹H NMR studies have consistently revealed strong intermolecular hydrogen bonds within this compound systems researchgate.net. These studies provide support for the formation of unique dimeric structures resulting from this compound self-recognition researchgate.netacs.orgnih.govacs.orgacs.orgscilit.comrsc.orgsigmaaldrich.com. For instance, the self-association of silanediols into dimeric species has been observed to increase with higher concentrations or lower temperatures, as evidenced by ¹H NMR DOSY (Diffusion-Ordered Spectroscopy) studies escholarship.org. DOSY NMR can correlate the hydrogen-bonding patterns of silanediols in solution at high concentrations with those observed in the solid state, while also suggesting that alternative binding patterns may exist at lower concentrations rsc.org.

²⁹Si NMR can provide insights into the interaction between this compound catalysts and substrates, revealing the formation of specific adducts, such as pentacoordinate halosilane-Lewis base adducts nih.gov. Furthermore, NMR titration experiments have been employed to analyze the association of silanediols with various anions, demonstrating their anion-binding capabilities thieme-connect.comnih.gov.

X-ray Crystallography: X-ray crystallography offers definitive structural proof of the hydrogen-bonding networks and self-assembly patterns of silanediols in the solid state. Crystal structures have consistently shown the formation of unique this compound dimers resulting from self-recognition researchgate.netacs.orgnih.govacs.orgscilit.com. These studies provide crucial insights into the precise hydrogen-bonding interactions between organocatalysts and silanediols, elucidating the dual activating role of certain catalysts in enantioselective reactions researchgate.netnih.gov. For example, a single-crystal X-ray structure of a this compound cocrystallized with a chiral imidazole-containing organocatalyst revealed a dual binding mode, where the catalyst interacts with a single hydroxyl group of the this compound through both hydrogen-bond acceptor and donor functionalities, creating a chiral environment for enantioselective desymmetrization nih.gov.

Infrared (IR) Spectroscopy: In situ IR spectroscopy is valuable for monitoring reaction progress and identifying transient species in catalytic cycles. It has been used to support the impact of off-cycle azine formation based on the structural dependence for relative rates of diazo decomposition in certain catalytic reactions researchgate.netnsf.gov. IR spectroscopy, often coupled with Raman spectroscopy, is also employed for detailed vibrational analysis and structural characterization of silanediols, providing insights into both inter- and intramolecular hydrogen bonding researchgate.net.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to probe the electronic interactions within catalytic systems involving silanediols. For instance, UV-Vis studies have been conducted to investigate the role of silanediols as cocatalysts in conjunction with metal complexes, such as copper(II) triflate nih.govnih.gov. These studies can help determine if the this compound directly activates an ionic substrate through hydrogen-bonding interactions with the anionic component nih.gov. UV-Vis spectroscopy can also be used to quantify binding affinities by measuring association constants for anion binding nih.gov. The broader UV-Vis-NIR (Near-Infrared) absorption spectroscopy is a powerful technique for probing catalysts and catalytic reactions under operational conditions, offering real-time insights into electronic structure, oxidation states, and adsorbed species on catalyst surfaces spectroscopyonline.com.

Table 1: Key Spectroscopic Techniques and Their Contributions to this compound Catalysis Elucidation

| Spectroscopic Technique | Information Provided | Examples in this compound Catalysis |

| NMR Spectroscopy | Hydrogen-bonding interactions, self-association (dimerization), catalyst-substrate interactions, anion binding, reaction intermediates. | ¹H NMR for intermolecular H-bonds and self-recognition researchgate.netrsc.org. ²⁹Si NMR for pentacoordinate adducts nih.gov. DOSY NMR for self-association concentration effects escholarship.org. |

| X-ray Crystallography | Solid-state molecular structure, precise hydrogen-bond geometries, dimer formation, catalyst-silanediol binding modes. | Structural proof of this compound dimers researchgate.netacs.org. Elucidation of dual binding modes in chiral catalysis nih.gov. |

| IR Spectroscopy | Vibrational modes, functional group changes, identification of reaction intermediates, support for rate-determining steps. | Supporting off-cycle azine formation researchgate.netnsf.gov. Characterization of H-bonding researchgate.net. |

| UV-Vis Spectroscopy | Electronic transitions, catalyst activation, anion binding, real-time monitoring of catalytic processes. | Probing this compound-metal complex interactions nih.govnih.gov. Measuring anion binding constants nih.gov. |

Computational and Theoretical Investigations of Silanediol Reactivity and Structure

Quantum Chemical Calculations of Silanediol Electronic and Geometric Structures

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic and geometric properties of this compound. These ab initio methods solve approximations of the Schrödinger equation to determine molecular characteristics from first principles. lsu.edunorthwestern.edu Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are employed alongside various basis sets to achieve a balance between computational cost and accuracy. nih.gov

Studies focusing on dimethylthis compound (B41321) and related model systems have used these techniques to perform thorough conformational analyses. researchgate.net For instance, calculations have identified multiple stable conformers, revealing that the molecule is not rigid. Natural bond orbital (NBO) analysis, a common component of these studies, explains the relative stability of different conformers through hyperconjugative effects, such as electron donation from an oxygen lone pair to an antibonding Si-O orbital. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, these methods are used to compute electronic properties like atomic charges and dipole moments, which are key to understanding the polarity and reactivity of the Si(OH)₂ group. nrel.govnih.gov

| Computational Method | Basis Set | Calculated Property | Finding/Application |

|---|---|---|---|

| B3LYP / MP2 | aug-cc-pVQZ | Conformational Energy | Determined relative stability of different this compound rotamers, with energy differences often less than 1 kcal/mol. researchgate.net |

| CCSD / MP2 | 6-311++G(d,p) | Geometric Parameters | Provided optimized bond lengths (Si-O, O-H) and angles (O-Si-O) for ground state structures. nih.gov |

| HF / B3LYP | Various | Atomic Charges / Dipole Moment | Quantified the charge distribution and overall molecular polarity, highlighting the Lewis acidic nature of the silicon atom. nrel.gov |

| NBO Analysis | Various | Hyperconjugative Interactions | Explained conformational preferences by identifying stabilizing anomeric effects within the this compound group. researchgate.net |

Density Functional Theory (DFT) Studies on this compound Reaction Pathways and Energetics

Density Functional Theory (DFT) has become the workhorse for investigating the reactivity of this compound due to its favorable balance of accuracy and computational efficiency. nih.gov DFT methods are routinely used to map out the potential energy surfaces of chemical reactions, allowing for the characterization of reactants, transition states, intermediates, and products. researchgate.netresearchgate.netpku.edu.cn This provides a detailed mechanistic understanding of reaction pathways and allows for the calculation of crucial energetic data, such as activation energies and reaction enthalpies. researchgate.netmdpi.comamanote.com

For this compound, DFT studies have been instrumental in quantifying its acidity (deprotonation energy) and its ability to coordinate with other molecules. researchgate.net For example, functionals like B3LYP, M06-2X, and M06L have been used to calculate the Gibbs free energies for reactions where this compound displaces a water molecule from a metal center, a key step in its mechanism of enzyme inhibition. nih.govresearchgate.net These calculations can predict whether a reaction is thermodynamically favorable and kinetically accessible. The choice of functional and basis set is critical, and studies often benchmark several options against higher-level calculations or experimental data to ensure the reliability of the predicted energetics. researchgate.net

| DFT Functional | Basis Set | Application | Calculated Energetic Parameter |

|---|---|---|---|

| M06-2X | def2-TZVP | Calculation of reaction thermodynamics and kinetics for organic reactions. nrel.gov | Enthalpy (ΔH), Gibbs Free Energy (ΔG). nrel.gov |

| B3LYP / M06L | cc-pVDZ | Modeling water displacement reaction in simplified metalloprotease active sites. researchgate.net | Reaction Free Energy (ΔG), Binding Energy. researchgate.net |

| B3PW91 | AVQZ | Assessment of silanol (B1196071) acidity. researchgate.net | Deprotonation Energy. researchgate.net |

| (U)B3LYP-D3 | 6-31G(d) | Investigation of organometallic reaction pathways involving silicon. researchgate.net | Activation Energy (Ea), Transition State Geometries. researchgate.net |

Molecular Dynamics Simulations of this compound Intermolecular Interactions

While quantum chemical methods provide a static, time-independent picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field to describe the potential energy of the system. dovepress.com This approach allows for the exploration of conformational changes, solvent effects, and the nature of non-covalent interactions.

For this compound, MD simulations are particularly valuable for understanding its interactions with its environment, such as water molecules or the amino acid residues in a protein binding pocket. Although specific MD studies on free this compound are not abundant, the methodology is widely applied to related systems like silica (B1680970) surfaces, which are rich in silanol groups. nih.govmdpi.com These simulations can quantify the number and lifetime of hydrogen bonds, calculate binding free energies through methods like MM/PBSA, and analyze radial distribution functions to understand the structuring of solvent molecules around the this compound group. Such simulations are critical for bridging the gap between the properties of a single molecule and its behavior in a complex, condensed-phase environment. pnnl.gov

Computational Prediction of this compound Catalytic Efficacy and Selectivity

The inherent properties of the this compound group, particularly its ability to act as a hydrogen-bond donor, make it an attractive motif for designing small-molecule catalysts. researchgate.net Computational methods are pivotal in the rational design and prediction of the catalytic performance of this compound-based systems. nih.govnih.govmdpi.com By modeling the entire catalytic cycle, researchers can identify the rate-determining step and calculate its associated energy barrier, which directly correlates with the catalyst's efficacy. sciforum.net

DFT calculations are the primary tool for this purpose. They are used to model the interaction between the this compound catalyst, the substrates, and any intermediates along the reaction pathway. mdpi.com For stereoselective reactions, computational models can predict selectivity by comparing the energies of the transition states leading to different stereoisomers. nih.gov The transition state with the lower activation energy will correspond to the major product observed experimentally. This predictive power allows for the in silico screening of various substituted this compound catalysts to identify candidates with enhanced activity and selectivity before committing to their synthesis and experimental testing. mdpi.com

Modeling of this compound Interactions with Molecular Targets

A significant application of this compound is in the design of enzyme inhibitors, where it often acts as a transition-state analog. nih.gov Computational modeling is essential for understanding and predicting how these inhibitors interact with their biological targets, such as metalloproteases. nih.govresearchgate.net Techniques like molecular docking are used to predict the binding pose of a this compound-containing inhibitor within the enzyme's active site. These initial poses can then be refined and analyzed using more sophisticated methods.

Quantum Mechanics/Molecular Mechanics (QM/MM) is a powerful hybrid approach used for this purpose. In QM/MM, the chemically active region (e.g., the this compound, the metal ion, and key amino acid residues) is treated with a high-accuracy quantum mechanical method, while the rest of the protein is modeled using a classical molecular mechanics force field. researchgate.net This approach allows for an accurate description of bond-making and bond-breaking events, charge transfer, and coordination chemistry. Studies on this compound inhibitors of metalloproteases have used DFT and ab initio methods to model the active site, calculating the binding energies and geometries of this compound coordinated to the catalytic zinc ion. nih.govresearchgate.net These calculations have shown that this compound can act as a bidentate or pseudo-bidentate ligand to the zinc ion, mimicking the tetrahedral transition state of peptide hydrolysis and explaining its inhibitory potency. researchgate.netnih.gov

| Modeling Technique | System Modeled | Key Interaction Analyzed | Primary Finding |

|---|---|---|---|

| DFT (B3LYP, M06L) | [Zn(imidazole)₃(H₂O)]²⁺ + Dimethylthis compound | Displacement of water by this compound. nih.govresearchgate.net | Calculated Gibbs free energy of binding, showing this compound is a potent zinc-binding group. nih.gov |

| Ab initio (MP2) | [Zn(NH₃)₃(H₂O)]²⁺ + this compound | Binding mode (monodentate vs. bidentate). nih.gov | Equilibrium structures show monodentate binding for Zn²⁺, with increasing bidentate character for Fe²⁺ and Ni²⁺. nih.gov |

| QM/MM | Full enzyme + this compound inhibitor | Coordination geometry and H-bonding network. researchgate.net | Reveals detailed interactions with active site residues and confirms the role of this compound as a transition-state analog. researchgate.netnih.gov |

| X-ray Crystallography (for comparison) | Thermolysin + this compound inhibitor | 3D structure of the enzyme-inhibitor complex. nih.gov | Confirmed that a single this compound oxygen is within bonding distance of the zinc ion, mimicking the tetrahedral transition state. nih.gov |

Biological Interactions and Mechanistic Insights with Silanediols

Molecular Recognition and Ligand Binding Studies of Silanediols

Silanediols participate in intricate molecular recognition processes, primarily through their capacity to act as both hydrogen bond donors and acceptors thegoodscentscompany.comnih.govuni.lu. Research indicates that these compounds exhibit predictable and distinct hydrogen-bonding patterns, which are influenced by the nature of the Lewis basic acceptor nih.govuni.lu. For instance, silanediol self-association can lead to the formation of cyclic donor-acceptor dimers uni.lu.

Studies have demonstrated the ability of this compound-based receptors to specifically recognize anionic species, such as chloride, through the formation of two hydrogen bonds thegoodscentscompany.comnih.govflybase.org. This characteristic hydrogen-bonding capability is notably stronger than that observed in analogous carbon-based compounds, contributing to potentially improved biochemical interactions nih.govwikipedia.org. In the context of enzyme binding, silanediols have shown promising ligand binding affinities. For example, specific adamantylsilanediols have been evaluated for their binding affinities to acetylcholinesterase (AChE), with some demonstrating superior binding energy and lipophilicity compared to the FDA-approved Alzheimer's drug Rivastigmine mims.com.

Mechanistic Probing of Enzyme Inhibition by Silanediols

Silanediols have emerged as effective functional groups for the design of active-site-directed enzyme inhibitors, particularly proteases fishersci.ca. Their inhibitory action is often predicated on their structural resemblance to the hydrated carbonyl transition-state intermediate formed during amide hydrolysis fishersci.canih.govthegoodscentscompany.com. This unique mimicry allows them to interfere with the catalytic mechanisms of various enzymes. Silanediols have been shown to inhibit a range of proteases, including aspartic proteases (e.g., HIV protease), metalloproteases (e.g., Angiotensin-Converting Enzyme (ACE), thermolysin), and serine proteases (e.g., chymotrypsin, human neutrophil elastase) fishersci.cathegoodscentscompany.com.

Interaction with Metalloprotease Active Sites

A significant area of research has focused on the interaction of silanediols with metalloproteases. These enzymes typically contain a metal ion, often zinc, in their active site, which is crucial for catalysis. Silanediols inhibit metalloproteases primarily by chelating this active site metal ion fishersci.canih.govthegoodscentscompany.com.

X-ray crystallographic analyses have provided direct evidence of this interaction, revealing that a single oxygen atom from the this compound moiety positions itself within bonding distance to the active-site zinc ion, thereby mimicking the tetrahedral transition state of the enzymatic reaction fishersci.canih.gov. Density Functional Theory (DFT) studies further support these observations, indicating that silanediols can coordinate with the zinc dication in various modes, including monodentate, pseudo-bidentate, and pseudo-tridentate interactions. The pseudo-bidentate interaction is particularly strong and is consistent with the this compound acting as a transition-state analogue. The potent chelating properties of the silanol (B1196071) groups to these metal centers are a major determinant of their enzyme inhibitory activity thegoodscentscompany.com. Notably, the inhibition of thermolysin by silanediols (with Kᵢ values ranging from 40 to 41 nM) has been found to be comparable to that of phosphinic acid inhibitors, despite silanediols lacking the intrinsic coulombic attraction that phosphinate anions have for the active-site zinc cation fishersci.canih.gov.

Table 1: Examples of this compound Inhibition of Metalloproteases

| Enzyme | Inhibitor Type | Inhibition Constant (Kᵢ or IC₅₀) | Key Interaction Mechanism | Citation |

| Angiotensin-Converting Enzyme (ACE) | This compound peptide mimics | as low as 14 nM (IC₅₀) | Chelation of active site zinc | thegoodscentscompany.com |

| Thermolysin | This compound transition-state analogue | 40-41 nM (Kᵢ) | Chelation of active site zinc | fishersci.canih.gov |

Inhibition Mechanisms Involving Hydrogen Bonding and Chelation

For metalloproteases, the chelating properties of the silanol groups to the central metal ion are paramount for effective enzyme inhibition thegoodscentscompany.com. The two oxygen atoms of the this compound can coordinate to the metal, effectively sequestering it and disrupting its catalytic function. In the case of serine proteases, such as chymotrypsin, the mechanism of inhibition by silanediols may involve a distinct interaction where a silane (B1218182) hydroxyl group undergoes an exchange with the nucleophilic active site serine hydroxyl of the enzyme, potentially proceeding through a pentavalent intermediate. This highlights the versatility of silanediols in interacting with different classes of enzymes through varied mechanistic pathways.

Silanediols as Bioisosteres in Molecular Probe Design

The concept of "silicon switching," or the strategic replacement of carbon atoms with silicon in chemical compounds, has garnered renewed interest in medicinal chemistry, positioning silanediols as valuable bioisosteres in molecular probe and drug design wikipedia.org. This strategy capitalizes on the fundamental differences between carbon and silicon, which can lead to improved potency, selectivity, and altered physical, metabolic, and toxicological properties, ultimately offering avenues for novel intellectual property wikipedia.org.

Design of this compound-Containing Peptide Mimics

Silanediols are particularly adept at serving as transition state analogues in the hydrolysis of peptide bonds fishersci.canih.govthegoodscentscompany.com. This property has been exploited in the design of peptide mimics. Polypeptide mimics incorporating a central this compound group have been successfully synthesized and evaluated as potent transition state analogue inhibitors of metalloproteases like ACE thegoodscentscompany.com. The stereocontrolled synthesis of these this compound peptide mimics has advanced, allowing for the incorporation of various genetically encoded amino acid side chains.

Specific examples include the design of this compound dipeptide mimics intended as inhibitors of human neutrophil elastase. The integration of silicon-containing non-proteinogenic amino acids into peptide structures has been shown to not only enhance the biological properties and stability of the resulting macromolecules but also to increase their resistance to degradation by endogenous proteases.

Structural and Functional Comparison with Carbon Bioisosteres

The utility of silanediols as bioisosteres stems from key structural and functional distinctions between silicon and carbon:

Structural Differences:

Hybridization and Stability: A striking difference lies in silicon's preference for sp³ hybridization over sp², which makes silanediols inherently more stable than their carbon counterparts, geminal diols. While geminal carbon diols readily dehydrate to form ketones, silanediols resist this dehydration, allowing them to effectively mimic the tetrahedral intermediate of enzymatic reactions flybase.orgfishersci.ca.

Functional Differences:

Acidity and Hydrogen Bonding: Silanols exhibit greater acidity and are more effective hydrogen bond donors compared to carbinols nih.govwikipedia.org. This enhanced hydrogen bonding capacity can lead to stronger and more favorable biochemical interactions with biological targets nih.govwikipedia.org.

Lipophilicity and Membrane Permeation: Silicon-containing compounds are generally more lipophilic and hydrophobic than their corresponding carbon analogues nih.govwikipedia.org. This increased lipophilicity can significantly improve membrane penetration and tissue distribution, including the ability to cross the blood-brain barrier nih.govwikipedia.org.

Metabolic Stability: The incorporation of silicon can confer improved metabolic stability. Silicon-containing molecules have been observed to be less susceptible to hepatic metabolism, which can result in longer plasma half-lives and enhanced in vivo activity profiles compared to their carbon-based parent molecules wikipedia.org.

Enzyme Inhibition Mechanism: As discussed, silanediols can inhibit enzymes by acting as stable mimics of a hydrated carbonyl transition state, a role that the unstable carbon-based gem-diols cannot effectively fulfill flybase.orgfishersci.canih.govthegoodscentscompany.com. This distinct mechanistic advantage underscores their value in enzyme inhibitor design.

Table 2: Comparison of Silanediols and Carbon Bioisosteres

| Property | Silanediols | Carbon Bioisosteres (e.g., gem-diols) |

| Covalent Radius | Larger | Smaller |

| Bond Lengths (e.g., Si-C vs C-C) | Longer (e.g., ~1.87 Å for Si-C) | Shorter (e.g., ~1.54 Å for C-C) |

| Hybridization Preference | Favors sp³ | Can readily form sp² (ketones) |

| Stability of Diol Form | More stable; resists dehydration | Less stable; readily dehydrates to ketones |

| Acidity of Hydroxyls | More acidic | Less acidic |

| Hydrogen Bond Donor Strength | Stronger | Weaker |

| Lipophilicity | Generally higher | Generally lower |

| Metabolic Stability | Potentially improved (less hepatic metabolism) | More susceptible to hepatic metabolism |

| Transition State Mimicry | Effective (stable hydrated carbonyl mimic) | Ineffective (unstable gem-diol) |

Investigation of this compound Interactions with Biological Membranes and Lipids

Silanediols, characterized by silicon atoms bonded to two hydroxyl (-OH) groups, exhibit unique physicochemical properties that enable their interaction with biological membranes. These interactions are often mediated by the ability of silanediols to act as potent hydrogen bond donors, influencing their reactivity with various biological targets, including membrane components benchchem.com. The lipophilic nature of certain this compound derivatives also plays a significant role in their capacity to interact with and potentially disrupt lipid bilayers benchchem.com.

Research into the biological interactions of silanediols has highlighted their capacity to influence membrane integrity and permeability, particularly in the context of antimicrobial and cytotoxic effects. For instance, dicyclopentyl this compound has been observed to interact with lipid bilayers, leading to increased permeability and, in some cases, cell death benchchem.com. This compound is thought to disrupt bacterial cell membranes, contributing to its reported antimicrobial activity benchchem.com.

Further studies on cyclohexyl-methyl-silanediol (B3187958) have elucidated a mechanism of action involving the disruption of microbial cell membranes, attributed to its lipophilic characteristics benchchem.com. The compound's ability to form hydrogen bonds with biological membranes is considered crucial for its antimicrobial and anticancer activities benchchem.com. Experimental findings illustrate its efficacy against various bacterial strains and its cytotoxic effects on cancer cell lines, while showing lower toxicity towards normal cells. This selective cytotoxicity may stem from the compound's enhanced ability to penetrate cancer cell membranes compared to traditional carbon-based drugs benchchem.com.

Detailed Research Findings for Cyclohexyl-methyl-silanediol:

Studies have quantified the antimicrobial efficacy of cyclohexyl-methyl-silanediol against both Gram-positive and Gram-negative bacteria, as summarized in Table 1. The Minimum Inhibitory Concentration (MIC) values indicate its inhibitory effects, notably against Staphylococcus aureus, a bacterium recognized for its antibiotic resistance benchchem.com.

Table 1: Antimicrobial Efficacy of Cyclohexyl-methyl-silanediol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) benchchem.com |

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

In addition to antimicrobial properties, cyclohexyl-methyl-silanediol has been investigated for its cytotoxic effects on human cell lines. As presented in Table 2, in vitro studies demonstrated that the compound can induce apoptosis in cancer cells (HepG2) while exhibiting a higher IC50 value for normal mammary epithelial cells (HMEC-1), suggesting a degree of selective cytotoxicity benchchem.com. The selectivity index (SI) further supports this observation, indicating a more pronounced effect on cancer cells benchchem.com.

Table 2: Cytotoxicity Assessment of Cyclohexyl-methyl-silanediol

| Cell Line | IC50 (µM) benchchem.com | Selectivity Index (SI) benchchem.com |

| HepG2 | 20 | 5 |

| HMEC-1 | 100 | - |

Beyond direct membrane disruption, certain silanediols, such as this compound salicylate (B1505791), have been noted for their protective roles, combating the detrimental effects of external aggressors like UV exposure by safeguarding cell membranes and limiting glycation thecofcosmetics.com. Dimethylthis compound (B41321) (DMSD), a degradation product of silicone materials, also demonstrates interactions with surfaces, being utilized for the hydrophobization of oxidized silicon and metal surfaces, with water as the sole byproduct of this modification reaction bocsci.comacs.org. This suggests a broader utility of silanediols as surface-modifying agents bocsci.com.

The collective evidence suggests that silanediols interact with biological membranes through various mechanisms, including direct disruption of lipid bilayers, modulation of membrane permeability, and specific hydrogen bonding interactions. These properties underpin their potential applications in areas such as antimicrobial agents and selective cytotoxic compounds, with the specific nature of the this compound structure influencing the extent and type of membrane interaction.

Advanced Analytical and Spectroscopic Characterization in Silanediol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Silanediol Structure and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and interactions of silanediols in solution. Various NMR nuclei, including ¹H, ¹³C, and ²⁹Si, provide complementary information about the electronic environment, connectivity, and dynamic processes within this compound molecules and their assemblies.

¹H NMR Spectroscopy: The hydroxyl protons (Si-OH) of silanediols are highly sensitive to their chemical environment, particularly hydrogen bonding interactions. In ¹H NMR spectra, these protons typically appear as singlets, and their chemical shifts (δ) are significantly influenced by solvent polarity and concentration due to varying degrees of hydrogen bonding nih.gov. A low-field shift (downfield) of the Si-OH signal is generally observed with stronger hydrogen bonding nih.gov. For instance, the Si-OH protons of diphenylthis compound (B146891) (Ph₂Si(OH)₂) are observed at δ 6.00 ppm in THF-d₈ nih.gov. Studies have shown that the Si-OH shifts can vary strongly with the solvent, with more deshielded signals observed in solvents like DMSO (dimethyl sulfoxide) due to stronger hydrogen bonds, compared to more shielded signals in acetone-d₆ nih.gov.

²⁹Si NMR Spectroscopy: ²⁹Si NMR provides direct insights into the silicon atom's electronic environment and coordination. The chemical shifts in ²⁹Si NMR spectroscopy correlate well with the expected electronic situation induced by the substitution pattern on the silicon atom nih.gov. For example, the ²⁹Si NMR chemical shift for diphenylthis compound (Ph₂Si(OH)₂) has been reported at -33.3 ppm in THF-d₈ nih.gov. This technique is also crucial for monitoring the hydrolysis of alkoxysilanes to silanediols, where the ²⁹Si signal shifts upon conversion of methoxy (B1213986) groups to hydroxyl groups nih.gov. Solid-state ²⁹Si NMR can differentiate between various silicon environments on silica (B1680970) surfaces, including this compound, silanol (B1196071), and quaternary groups, with characteristic signals tue.nlcapes.gov.brrsc.org.

Diffusion-Ordered Spectroscopy (DOSY) NMR: DOSY NMR is employed to investigate the self-association and supramolecular assembly of silanediols in solution. This technique can identify dominant hydrogen-bonding patterns and structures, which often correlate with solid-state patterns at higher concentrations rsc.orgrsc.org. Concentration-dependent shifts in molecular weight (MW) observed via DOSY NMR confirm that dimeric structures and higher-order hydrogen-bonded assemblies are favored in solution, especially at elevated concentrations rsc.org. For example, for Mes₂Si(OH)₂ (dimesitylthis compound) with 7-azaindole, DOSY NMR indicated an equilibrium with a 2:1 adduct as a major species, while with 4,4'-bipyridine, an equilibrium between 2:1 and 2:2 adduct species was observed, correlating with crystal structure patterns rsc.org.

Table 1: Selected NMR Spectroscopic Data for Silanediols

| Compound | Solvent | ¹H NMR (Si-OH, δ in ppm) | ²⁹Si NMR (δ in ppm) | Reference |

| Diphenylthis compound | THF-d₈ | 6.00 | -33.3 | nih.gov |

| Arylsilanols (general) | Various | Low-field shift | - | nih.gov |

| Mes₂Si(OH)₂ with 7-azaindole | C₆D₆ | 3.21 (Δδ) | - | rsc.org |

| Mes₂Si(OH)₂ with 4,4'-bipyridine | C₆D₆ | 2.70 (Δδ) | - | rsc.org |

| Silica surface (this compound) | Solid-state | - | -92 | tue.nl |

X-ray Crystallography for Solid-State this compound Architectures

X-ray crystallography is a definitive technique for determining the precise three-dimensional molecular and supramolecular structures of silanediols in the solid state uni-saarland.de. It provides critical information on bond lengths, bond angles, molecular geometry, and, most importantly, the intricate hydrogen-bonding networks that dictate their solid-state architectures nih.govrsc.orgrsc.orgresearchgate.netresearchgate.netnih.govacs.orgic.ac.ukresearchgate.netwikipedia.orguni-saarland.debeilstein-journals.orgresearchgate.net.

Silanediols exhibit diverse hydrogen-bonded motifs, ranging from simple dimers to extended polymeric networks. Diphenylthis compound (Ph₂Si(OH)₂), for instance, crystallizes as hydrogen-bonded columns wikipedia.org. Dicyclohexylthis compound and diisopropylthis compound (B1601280) (i-Pr₂Si(OH)₂) form cyclic hydrogen-bonded dimers that are further linked into ladder chains researchgate.netresearchgate.net. In some cases, N-bonded silanediols, such as RN(SiMe₃)(Si(Me)(OH)₂), have been shown to form polymeric ribbon-like arrangements through intermolecular hydrogen bonding researchgate.net.

The nature and extent of hydrogen bonding are significantly influenced by the substituents on the silicon atom and the presence of co-crystallized molecules. For example, the crystal structure of (C₅Me₅)₂Si(OH)₂ (decamethylcyclopentadienylthis compound) reveals the formation of cyclic tetramers through hydrogen bonding, with no hydrogen bonding observed between these tetramers researchgate.net. Co-crystallization with bifunctional heterocycles, like 4,4'-bipyridine, can lead to infinite chains where the heterocycle acts as a rigid spacer connecting cyclic this compound dimers rsc.orgrsc.org. Studies on biphenyl-2,2'-bisfenchyloxythis compound (BIFOXSi(OH)₂) co-crystallized with acetone (B3395972) showed shorter hydrogen bonds between the Si-OH groups and the oxygen of the bound acetone (OH···O distances of 1.88-2.05 Å) compared to its chlorosilanol analogue beilstein-journals.org.

Table 2: Representative Hydrogen Bond Distances in this compound Crystal Structures

| Compound / Interaction | OH···O Distance (Å) | Reference |

| Mes₂Si(OH)₂•7–azaindole (H1...N22) | 1.79(3) | rsc.org |

| Mes₂Si(OH)₂•7–azaindole (O1...N22) | 2.6769(15) | rsc.org |

| Mes₂Si(OH)₂•7–azaindole (H2...O1A) | 1.91(2) | rsc.org |

| Mes₂Si(OH)₂•7–azaindole (O2...O1A) | 2.7049(14) | rsc.org |

| (HOPh₂Si)₂O·TMEDA (O···N) | Range observed | ic.ac.uk |

| [(HOPh₂Si)₂O]₄·[Et₂NH]₂ (OH···N) | 2.82 | ic.ac.uk |

| [(HOPh₂Si)₂O]₄·[Et₂NH]₂ (NH···O) | 3.14 | ic.ac.uk |

| BIFOXSi(OH)₂ with acetone | 1.88(3)–2.05(2) | beilstein-journals.org |

| Cyclohexylsilanetriol (O(1)⋅⋅⋅O(2) intrasheet) | 2.724(2) | researchgate.net |

| Cyclohexylsilanetriol (O(2)⋅⋅⋅O(2) intrasheet) | 2.722(3) | researchgate.net |

Mass Spectrometry for this compound Identification and Mechanistic Studies

Mass spectrometry (MS) is a valuable analytical technique for the identification, molecular weight determination, and structural elucidation of silanediols, as well as for conducting mechanistic studies researchgate.netnist.govwikipedia.org. By analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS provides a unique "fingerprint" for a compound.

Identification and Molecular Weight Determination: MS allows for the precise determination of the molecular weight of silanediols and their derivatives. For instance, the mass spectrum of dimethylthis compound (B41321) diacetate (C₆H₁₂O₄Si) provides characteristic peaks corresponding to its molecular ion and fragmentation products nist.gov. The presence of specific fragment ions can confirm the identity of a this compound and its purity researchgate.netwikipedia.org.